molecular formula C21H18Cl2N2O3S B7694849 2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-phenylacetamide

2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-phenylacetamide

Cat. No.: B7694849
M. Wt: 449.3 g/mol
InChI Key: VEOUXMAANKOSRB-UHFFFAOYSA-N
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Description

2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-phenylacetamide is a complex organic compound characterized by the presence of a benzenesulfonyl group, a dichlorophenyl group, and an amino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-phenylacetamide typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride. Benzenesulfonyl chloride can be synthesized by reacting benzene with chlorosulfonic acid or from the sodium salt of benzenesulfonic acid and phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) .

The next step involves the reaction of benzenesulfonyl chloride with 2,4-dichlorobenzylamine to form the intermediate 2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide. This intermediate is then reacted with phenylacetyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide
  • 2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-(4-sulfamoylphenyl)acetamide

Uniqueness

2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorophenyl and benzenesulfonyl groups contribute to its potential as a versatile intermediate in organic synthesis and its possible therapeutic applications.

Properties

IUPAC Name

2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O3S/c22-17-12-11-16(20(23)13-17)14-25(29(27,28)19-9-5-2-6-10-19)15-21(26)24-18-7-3-1-4-8-18/h1-13H,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOUXMAANKOSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN(CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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